Home > Products > Screening Compounds P97199 > Lopinavir monohydrate
Lopinavir monohydrate - 1239071-09-0

Lopinavir monohydrate

Catalog Number: EVT-10959077
CAS Number: 1239071-09-0
Molecular Formula: C37H50N4O6
Molecular Weight: 646.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Lopinavir was synthesized as part of ongoing efforts to develop effective treatments for HIV, with its first introduction to the market occurring in 2000. The compound's design is based on peptidomimetic principles, enabling it to mimic the natural substrates of proteases while remaining resistant to cleavage.

Classification

Lopinavir monohydrate belongs to the class of medications known as protease inhibitors. It is classified under several categories, including:

  • Antiviral Agents
  • Anti-HIV Agents
  • Anti-Retroviral Agents
Synthesis Analysis

Methods and Technical Details

The synthesis of lopinavir involves several steps, typically starting from 2,6-dimethylphenol. The outlined synthetic pathway includes:

  1. Activation: The precursor compound is activated using N,N'-carbonyldiimidazole.
  2. Condensation: This activated compound is then condensed with a specific acid derivative to form a key intermediate.
  3. Debenzylation: The intermediate undergoes debenzylation using ammonium formate and palladium on charcoal to yield lopinavir.
  4. Purification: The final product is purified to achieve a high level of purity (approximately 99.5%) and characterized for related impurities .

The synthesis also identifies four related substances, which are structurally similar to lopinavir and may arise during production.

Molecular Structure Analysis

Structure and Data

Lopinavir monohydrate has a complex molecular structure characterized by the following:

  • Molecular Formula: C37H50N4O6
  • Molecular Weight: 628.80 g/mol

The structural formula includes a hydroxyethylene scaffold that mimics peptide linkages targeted by HIV-1 protease but cannot be cleaved, effectively inhibiting the enzyme's activity .

Chemical Reactions Analysis

Reactions and Technical Details

Lopinavir primarily acts through its interaction with the HIV-1 protease enzyme. The mechanism involves:

  • Inhibition of Proteolysis: By mimicking the natural substrates of the protease, lopinavir prevents the cleavage of viral polyproteins, leading to the production of immature and non-infectious viral particles.
  • Metabolic Pathways: Lopinavir undergoes extensive metabolism via cytochrome P450 enzymes, particularly CYP3A4, which are inhibited by ritonavir when co-administered .
Mechanism of Action

Process and Data

Lopinavir exerts its antiviral effects by:

  1. Binding to HIV-1 Protease: It binds effectively to the active site of HIV-1 protease, blocking its function.
  2. Inhibition of Viral Replication: This inhibition prevents the processing of viral proteins necessary for forming infectious virions.
  3. Resulting Effects: The outcome is a reduction in viral load in patients undergoing treatment with lopinavir/ritonavir combinations .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lopinavir monohydrate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under recommended storage conditions but may degrade under extreme temperatures or humidity.

These properties are critical for formulation into oral dosage forms such as tablets or capsules .

Applications

Scientific Uses

Lopinavir monohydrate is primarily used in clinical settings for:

Introduction: Historical Development and Therapeutic Significance

Discovery and Rational Design of Lopinavir as a Peptidomimetic Protease Inhibitor

Lopinavir (molecular formula: C₃₇H₄₈N₄O₅) was developed through systematic structure-activity relationship studies targeting the human immunodeficiency virus-1 protease active site. As a peptidomimetic inhibitor, it incorporates non-cleavable transition-state isosteres that mimic the natural peptide substrates of the viral protease while resisting enzymatic degradation. The chemical scaffold originated from ritonavir (ABT-538), with strategic modifications to the P1' and P2' side chains enhancing binding affinity and resistance profiles. Specifically, the introduction of a (2,6-dimethylphenoxy)acetyl group at the P1' position and optimization of hydrophobic moieties at P2' yielded a compound with three- to four-fold greater in vitro potency against human immunodeficiency virus-1 than the parent molecule [1] [4].

Molecular modeling revealed that lopinavir achieves its high binding affinity through extensive van der Waals contacts with conserved residues (Val82, Ile84, Pro81) in the protease substrate cleft. Unlike first-generation inhibitors, lopinavir maintains activity against common resistance-conferring mutations (M46I/L, I54V) due to its flexible binding mode that accommodates minor conformational changes in the enzyme [1]. In vitro selection experiments demonstrated a significantly higher genetic barrier to resistance compared to earlier protease inhibitors, requiring multiple concurrent mutations for viral escape. This structural resilience was later confirmed clinically, with zero cases of primary resistance observed in 470 treatment-naïve patients after 48 weeks of therapy [1].

Table 1: Structural and Resistance Features of Lopinavir Monohydrate

Design FeatureChemical ModificationFunctional Impact
Peptide backboneHydroxyethylene isostereNon-cleavable transition-state mimic
P1' substituent(2,6-dimethylphenoxy)acetylEnhanced hydrophobic packing in S1' pocket
P2' capN-methyl-thiazoleOptimized hydrogen bonding with Asp29
Resistance profileMultiple contact pointsMaintains activity against M46I, I54V, V82A mutations

The monohydrate crystalline form was developed to address stability and bioavailability challenges in the anhydrous compound. Hydration improved the compound's solid-state properties, reducing hygroscopicity while maintaining aqueous solubility characteristics essential for gastrointestinal absorption. X-ray diffraction studies confirmed the stoichiometric water incorporation within the crystal lattice, which contributed to the thermodynamic stability of the final drug substance [4] [7].

Pharmacological Rationale for Ritonavir Boosting in Antiretroviral Therapy

The coadministration of lopinavir with subtherapeutic ritonavir (100 milligrams) constitutes a paradigm-shifting pharmacological strategy in antiretroviral therapy. Ritonavir, initially developed as a protease inhibitor, demonstrates potent inhibition of cytochrome P450 3A4 isoenzyme and P-glycoprotein efflux transporters at low doses. This pharmacokinetic enhancement increases systemic exposure to lopinavir by two complementary mechanisms: reducing first-pass hepatic metabolism and prolonging elimination half-life [1] [2].

Pharmacokinetic studies established that ritonavir boosting elevates lopinavir plasma trough concentrations to 84-fold above the protein-binding adjusted half maximal effective concentration against wild-type human immunodeficiency virus-1. The mean elimination half-life extends from 2-3 hours (single agent) to 4-6 hours (boosted), enabling twice-daily dosing [1] [6]. Mechanistic investigations revealed that ritonavir achieves this through:

  • Intestinal CYP3A4 inhibition: Pre-systemic metabolism reduction increases oral bioavailability from <20% to near-complete absorption
  • Hepatic microsomal enzyme suppression: Reduced intrinsic clearance maintains therapeutic plasma concentrations
  • P-glycoprotein blockade: Enhanced cellular penetration, particularly across the blood-brain barrier
  • Plasma protein binding modulation: Increased free fraction of pharmacologically active lopinavir [1] [4]

Table 2: Pharmacokinetic Parameters of Boosted vs. Unboosted Lopinavir

ParameterLopinavir AloneLopinavir/Ritonavir (400/100 mg BID)Enhancement Factor
Oral bioavailability<20%Near-complete>5-fold
Plasma half-life2-3 hours4-6 hours2-fold
Cₘₐₓ<1 μg/mL9.8 ± 3.7 μg/mL>10-fold
CₜᵣₒᵤgₕSubtherapeutic5.2 μg/mL>80-fold
Intracellular penetrationLimitedIntracellular:plasma ratio = 1.18Significantly enhanced

The 4:1 lopinavir-ritonavir ratio in co-formulations represents the optimal balance between pharmacokinetic enhancement and minimizing ritonavir-related toxicity. This strategic combination transforms lopinavir from a marginally viable drug into a therapeutic agent with sustained virological suppression, establishing the "pharmacokinetic booster" concept now applied across antiretroviral classes [2] [6].

Evolution of Lopinavir Monohydrate Formulation Strategies

The development of lopinavir monohydrate formulations has progressed through three distinct generations to overcome physicochemical challenges and enhance patient adherence:

First-Generation: Soft Gelatin CapsulesThe initial 133.3/33.3 milligram lopinavir/ritonavir capsules required refrigeration and exhibited significant food effects. The ethanol-containing formulation (42.4% v/v in liquid) precipitated disulfiram-like reactions with concomitant medications and demonstrated variable absorption patterns. Storage instability stemmed from ethanol migration through the gelatin shell, necessitating cold chain management that limited distribution in resource-limited settings [4].

Second-Generation: Melt-Extruded Solid Dispersion TabletsThe 2005 introduction of Meltrex™ technology revolutionized lopinavir delivery. This solid dispersion system embedded lopinavir monohydrate and ritonavir in a hydrophilic polymer matrix (copovidone) via hot-melt extrusion. The resulting amorphous solid dispersion provided:

  • 30% reduction in pill burden (4 tablets vs. 6 capsules for daily dosing)
  • Elimination of refrigeration requirements
  • Reduced food effect variability (AUC variation decreased from 47% to 20%)
  • Removal of ethanol excipient
  • Equivalent bioavailability at reduced ritonavir content (50 milligrams vs. 33.3 milligrams in capsules) [4]

Third-Generation: Advanced Delivery SystemsRecent innovations address pediatric administration and bioavailability limitations:

  • Lipid-Based Formulations: Milk and infant formula enhance solubilization during digestion through in situ formation of mixed micelles. Digestive studies demonstrate that long-chain triglycerides increase lopinavir partitioning into the aqueous phase by 2.3-fold compared to medium-chain triglycerides. This approach is particularly valuable for pediatric dosing in resource-limited settings [7].

  • Nanoparticulate Systems: Solid lipid nanoparticles (48.86 nanometer diameter) incorporating Compritol 888ATO (0.5%), Poloxamer 407 (0.25%), and Labrasol (0.25%) achieve 69.78% entrapment efficiency. In vivo studies in Wistar rats demonstrate a 4.8-fold increase in maximum concentration compared to oral suspension, bypassing hepatic first-pass metabolism [3].

  • Co-solvent-Free Liquid Formulations: Development of ethanol-free solutions using lipid-surfactant blends maintains stability while eliminating alcohol-related drug interactions and taste issues critical for pediatric adherence [7].

Table 3: Evolution of Lopinavir Monohydrate Formulations

Formulation GenerationKey TechnologiesAdvantagesLimitations Addressed
First (2000)Ethanol-based soft gelatin capsulesInitial co-formulation solutionPoor stability, refrigeration requirement
Second (2005)Meltrex™ solid dispersion tabletsThermal stability, reduced pill burdenCold chain dependence, food effects
Third (2018-)Solid lipid nanoparticle gels, Milk/lipid digestibility enhancementPediatric dosing, circumvention of first-pass metabolismEthanol interactions, pediatric palatability

These formulation advancements demonstrate how pharmaceutical innovation transformed lopinavir monohydrate from a refrigeration-dependent capsule to a globally deployable antiretroviral agent, with current research focusing on long-acting depot systems and targeted lymphatic delivery to address viral reservoirs [3] [7].

Properties

CAS Number

1239071-09-0

Product Name

Lopinavir monohydrate

IUPAC Name

(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide;hydrate

Molecular Formula

C37H50N4O6

Molecular Weight

646.8 g/mol

InChI

InChI=1S/C37H48N4O5.H2O/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4;/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43);1H2/t30-,31-,32-,34-;/m0./s1

InChI Key

XLJJEFLRMQZJDB-YIUCRBITSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O.O

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.